![molecular formula C10H10N2O2 B027132 吡咯并[1,2-c]嘧啶-3-羧酸乙酯 CAS No. 107407-80-7](/img/structure/B27132.png)

吡咯并[1,2-c]嘧啶-3-羧酸乙酯

描述

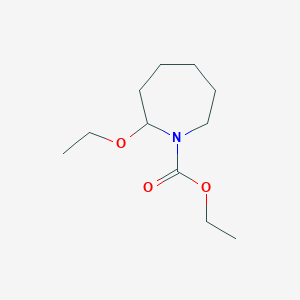

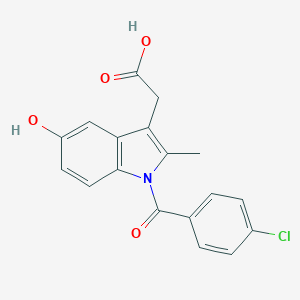

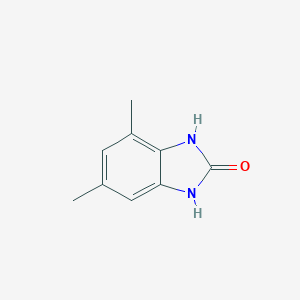

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, has been reported .

Molecular Structure Analysis

The molecular structure of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is represented by the InChI code 1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a solid compound . It has a melting point of 69-70°C and a predicted density of 1.22±0.1 g/cm3 .

科学研究应用

Anti-Inflammatory Activities

Pyrrolopyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . A structure-activity relationship (SAR) study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than other related compounds .

Anticancer Therapy

Drugs containing a pyrrolopyrimidine scaffold such as Vemurafenib or Pexidartinib are used in anticancer therapy . Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development . For instance, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Antioxidant Properties

Carbazoles, tricyclic nitrogen-containing scaffolds, are found in many plant species and attract the particular attention of synthetic chemists due to the wide range of biological applications, namely anti-microbial, anti-cancer, anti-bacterial, anti-fungal, anti-inflammatory, and antioxidant .

Bromination in Flow Chemistry

The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has been studied using real-time continuous reaction monitoring mass spectrometry . This process was carried out in a flow chemistry system, which offers many advantages particularly when applied to processes which are difficult or have dangerous chemical transformations . The bromination reaction was monitored by the mass spectrometer under different flow reaction temperatures (from 25 to 60°C) .

Antifungal and Antileishmanial Activities

Fused-pyrimidine derivatives, including pyrrolopyrimidines, have been found to exhibit a range of biological and pharmacological activities such as anti-AIDS, antifungal, antileishmanial, tuberculostatic, and antimicrobial .

Electroluminescent Materials

Carbazole-based heterocyclic systems, which include pyrrolopyrimidines, have shown interesting fluorescent properties and have been reported as valuable building blocks for the production of electroluminescent materials, polymers, and dyes .

安全和危害

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBOVOPFBPEEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376956 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

CAS RN |

107407-80-7 | |

| Record name | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)